molecular formula C20H20BrNO5S B3473006 ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE

ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE

Cat. No.: B3473006
M. Wt: 466.3 g/mol
InChI Key: IVOROSDKXCZREK-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiophene ring, a methoxyphenyl group, and a bromine atom, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the methoxyphenyl group and the bromine atom. The final step involves the formation of the acrylamide linkage. Common reagents used in these reactions include bromine, methoxybenzene, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE stands out due to the presence of the bromine atom and the methoxyphenyl group, which confer unique chemical reactivity and potential biological activities. These structural features differentiate it from other similar compounds and contribute to its distinct applications in scientific research .

Properties

IUPAC Name

ethyl 5-acetyl-2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO5S/c1-5-27-20(25)17-11(2)18(12(3)23)28-19(17)22-16(24)9-7-13-6-8-15(26-4)14(21)10-13/h6-10H,5H2,1-4H3,(H,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOROSDKXCZREK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE
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ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE
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ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE

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